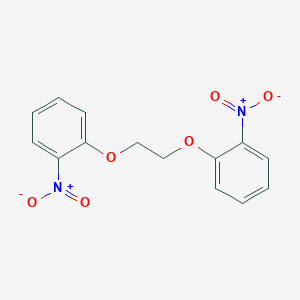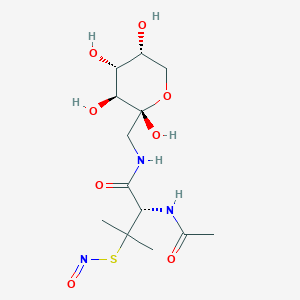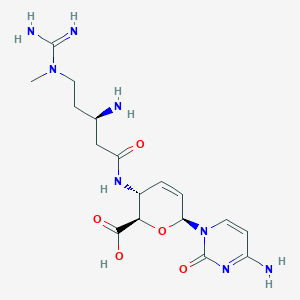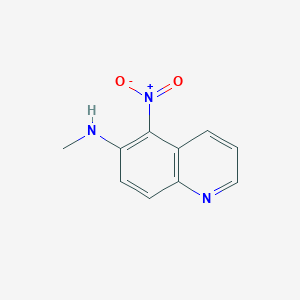
4-(3,4-Dihydroxyphenyl)butan-2-one
Vue d'ensemble
Description
4-(3,4-Dihydroxyphenyl)butan-2-one is a compound with the molecular formula C10H12O3 and a molecular weight of 180.2005 . It is also known as DHP . This compound has been isolated from the subspecies Lactobacillus plantarum subsp. argentoratensis .
Molecular Structure Analysis
The IUPAC Standard InChI for this compound is InChI=1S/C10H12O3/c1-7(11)2-3-8-4-5-9(12)10(13)6-8/h4-6,12-13H,2-3H2,1H3 .Applications De Recherche Scientifique
Gastric Ulcer Treatment
4-(3,4-Dihydroxyphenyl)butan-2-one (DHP) has been studied for its protective effects against naproxen-induced gastric antral ulcers in rats . DHP was found to prevent these ulcers in a dose-dependent manner, with the best protective effect observed at a dose of 10 μg/kg . It significantly reduced the naproxen-induced lipid peroxide level in the gastric mucosa and increased the activities of radical scavenging enzymes, such as superoxide dismutase, catalase, and glutathione peroxidase .
Antioxidant Activity
DHP has been identified as having antioxidant activity . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures.
Anti-inflammatory Activity
In addition to its antioxidant properties, DHP also exhibits anti-inflammatory activity . This makes it potentially useful in the treatment of conditions characterized by inflammation.
Microbial Fermentation Research
DHP can be used in research related to microbial fermentation . Microbial fermentation is a process used in various industrial applications, including the production of food and beverages, pharmaceuticals, and biofuels.
Orientations Futures
Mécanisme D'action
Target of Action
4-(3,4-Dihydroxyphenyl)butan-2-one is a compound isolated from the subspecies Lactobacillus plantarum subsp. argentoratensis It is known to exhibit antioxidant and anti-inflammatory activity , suggesting that it may interact with targets involved in oxidative stress and inflammation.
Mode of Action
Its antioxidant and anti-inflammatory properties suggest that it may interact with its targets to mitigate oxidative stress and inflammation
Biochemical Pathways
Given its antioxidant and anti-inflammatory properties , it can be inferred that this compound may influence pathways related to oxidative stress and inflammation
Result of Action
Its known antioxidant and anti-inflammatory activities suggest that it may help to reduce oxidative stress and inflammation at the molecular and cellular levels .
Propriétés
IUPAC Name |
4-(3,4-dihydroxyphenyl)butan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O3/c1-7(11)2-3-8-4-5-9(12)10(13)6-8/h4-6,12-13H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIZQZQCADPIVCI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CCC1=CC(=C(C=C1)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50436633 | |
| Record name | 4-(3,4-dihydroxyphenyl)butan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50436633 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3,4-Dihydroxyphenyl)butan-2-one | |
CAS RN |
61152-62-3 | |
| Record name | 4-(3,4-dihydroxyphenyl)butan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50436633 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



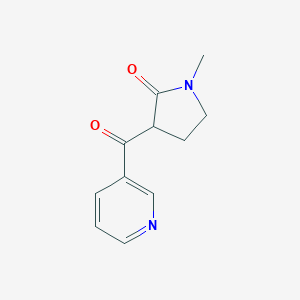

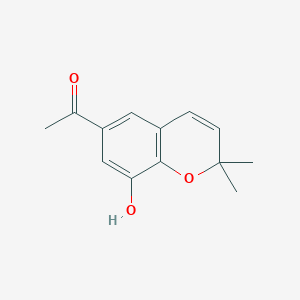
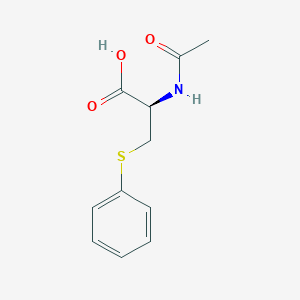

![3-Methyl-3h-imidazo[4,5-f]quinoline](/img/structure/B14863.png)
